Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

medicinal chemistry building block procurement mass spectrometry

This phenylpyridazine derivative is a research-grade building block optimized for fragment-to-lead immunology programs. Its computed XLogP3 of 2.3 and molecular weight of 379.4 g/mol place it in a 'sweet spot' for solubility and permeability, avoiding the lipophilicity penalties of ethyl/butyl ester analogs. The methyl ester provides a synthetically tractable handle for downstream derivatization. The core chemotype is patent-validated for IL-1β biosynthesis inhibition, and its 1-phenyl/4-methoxy substitution pattern mimics ATP-mimetic kinase pharmacophores, making it ideal for targeted library synthesis.

Molecular Formula C20H17N3O5
Molecular Weight 379.372
CAS No. 942004-52-6
Cat. No. B2400961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
CAS942004-52-6
Molecular FormulaC20H17N3O5
Molecular Weight379.372
Structural Identifiers
SMILESCOC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C20H17N3O5/c1-27-16-12-17(24)23(15-6-4-3-5-7-15)22-18(16)19(25)21-14-10-8-13(9-11-14)20(26)28-2/h3-12H,1-2H3,(H,21,25)
InChIKeyGOMLRXDOQJRBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate (CAS 942004-52-6): Structural Identity, Physicochemical Profile, and Procurement Context


Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate (CAS 942004-52-6) is a synthetic pyridazinone derivative featuring a 1‑phenyl‑4‑methoxy‑6‑oxopyridazine core linked via a carboxamide bridge to a methyl 4‑aminobenzoate moiety [1]. The compound has a molecular weight of 379.4 g/mol, a computed XLogP3 of 2.3, one hydrogen‑bond donor, and six hydrogen‑bond acceptors, placing it in a moderately lipophilic chemical space typical of fragment‑to‑lead scaffolds [1]. Its patent landscape includes filings covering phenylpyridazine derivatives with interleukin‑1β (IL‑1β) biosynthesis inhibitory activity, indicating that the core chemotype has been pursued for anti‑inflammatory applications [2]. For procurement purposes, the compound is classified as a research‑grade building block; its differentiation from close analogs rests primarily on the specific methyl ester and 4‑methoxy substitution pattern, which modulate physicochemical properties and downstream synthetic utility.

Why Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate Cannot Be Interchanged with In‑Class Analogs


Phenylpyridazine derivatives are not functionally interchangeable despite sharing a common core. Even minor structural modifications—such as methylation of the ester terminus, presence or absence of the 4‑methoxy group, or changes in the amide N‑substituent—can substantially alter computed lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical shifts directly impact solubility, permeability, and reactivity in downstream coupling reactions or biological assays. For example, replacing the methyl ester with a free carboxylic acid decreases XLogP by approximately 1–1.5 units and adds a second hydrogen‑bond donor, which may reduce membrane permeability and alter target binding [1]. Conversely, elongation to an ethyl or butyl ester increases lipophilicity and molecular weight, potentially improving potency in hydrophobic binding pockets but also raising the risk of non‑specific binding. The quantitative evidence below demonstrates where this specific compound occupies a distinct position within the phenylpyridazine chemical space, making it the preferred choice for applications that demand its exact physicochemical signature.

Quantitative Differentiation Evidence for Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate Relative to Closest Analogs


Molecular Weight and Exact Mass Differentiate the Methyl Ester from the Ethyl Ester Analog

The target methyl ester (C20H17N3O5) has an exact monoisotopic mass of 379.1168 Da, while the direct ethyl ester analog (CAS 946255-45-4, C21H19N3O5) has an exact mass of 393.1325 Da, a difference of 14.0157 Da corresponding to one methylene unit [1]. This mass difference is critical for LC‑MS identification, purity assessment, and stoichiometric calculations in multi‑step syntheses where the two esters may be used as intermediates. The methyl ester also has a molecular weight of 379.4 g/mol versus approximately 393.4 g/mol for the ethyl analog.

medicinal chemistry building block procurement mass spectrometry

XLogP3 Lipophilicity Distinguishes the Methyl Ester from the Free Carboxylic Acid Analog

The target compound has a computed XLogP3 of 2.3, reflecting moderate lipophilicity appropriate for membrane permeability [1]. The corresponding free carboxylic acid analog, 4‑methoxy‑6‑oxo‑1‑phenyl‑1,6‑dihydropyridazine‑3‑carboxylic acid (CAS 1105193‑11‑0), lacks the ester function and would be expected to have an XLogP in the range of 1.0–1.5 (class‑level estimate based on a ~1 unit difference between methyl ester and carboxylic acid pairs in closely related chemotypes). This difference of ~0.8–1.3 log units corresponds to an approximately 6‑ to 20‑fold difference in octanol/water partition coefficient.

ADME lipophilicity permeability

Hydrogen‑Bond Donor Count Differentiates the Methyl Ester from the Free Acid for Permeability and Receptor Binding

The target methyl ester possesses exactly one hydrogen‑bond donor (the amide NH), whereas the free carboxylic acid analog (CAS 1105193‑11‑0) possesses two (amide NH plus carboxylic acid OH) [1]. This difference has a direct impact on compliance with Lipinski's Rule of Five (HBD ≤ 5) and, more critically, on the energetic cost of desolvation required for passive membrane permeation. Each additional hydrogen‑bond donor is estimated to reduce permeability by roughly 0.5–1 log units in Caco‑2 models (general medicinal chemistry principle).

hydrogen bonding drug-likeness bioavailability

The 4‑Methoxy Substituent Distinguishes the Target from Des‑Methoxy and 4‑Oxo‑Only Analogs in Steric and Electronic Profile

The 4‑methoxy group on the pyridazinone ring is a defining feature of the target compound. The closest des‑methoxy analog, methyl 4-{[(4‑oxo‑1‑phenyl‑1,4‑dihydropyridazin‑3‑yl)carbonyl]amino}benzoate, lacks this substituent entirely, resulting in a molecular weight of 365.3 g/mol (C19H15N3O5) versus 379.4 g/mol for the target—a difference of 14.1 g/mol [1][2]. The methoxy group also introduces an additional hydrogen‑bond acceptor (total HBA = 6 vs. 5 for the des‑methoxy analog) and alters the electron density of the pyridazinone ring, which can affect reactivity in nucleophilic aromatic substitution, metal‑catalyzed cross‑coupling, and biological target recognition. In patent RU2269519C2, the 4‑alkoxy substituent is explicitly claimed as a key variable modulating IL‑1β inhibitory potency [3].

structure-activity relationship synthetic chemistry heterocyclic scaffolds

Rotatable Bond Count of 6 Defines a Conformational Flexibility Profile Intermediate Between Shorter and Longer Ester Analogs

The target compound has six rotatable bonds (excluding the ester methyl and methoxy methyl rotations, which are also rotatable but counted separately in some definitions) [1]. For comparison, the ethyl ester analog (CAS 946255-45-4) has seven rotatable bonds due to the additional CH2 in the ester chain, while the butyl ester analog has nine. Each additional rotatable bond is estimated to impose a conformational entropy penalty of approximately 0.5–1.0 kcal/mol upon binding to a rigid target site, which can reduce binding affinity by 2‑ to 5‑fold per bond. This positions the methyl ester as a balanced choice between conformational flexibility (for induced‑fit binding) and entropic penalty (for affinity optimization).

conformational analysis entropy target binding

Patent‑Documented IL‑1β Biosynthesis Inhibition Provides Class‑Level Biological Differentiation from Non‑Pyridazinone Alternatives

The phenylpyridazine chemotype to which the target compound belongs is explicitly claimed in patent RU2269519C2 as possessing excellent interleukin‑1β biosynthesis inhibitory activity [1]. While no direct IC50 value is available for the target compound itself in the public domain, the patent teaches that 4‑alkoxy‑substituted phenylpyridazines of this general formula demonstrate potent inhibition of IL‑1β production in cellular assays. This places the compound within a biologically validated chemical series distinct from alternative anti‑inflammatory scaffolds such as COX‑2 inhibitors, p38 MAP kinase inhibitors, or NLRP3 inflammasome inhibitors, which operate through entirely different mechanisms. The biological relevance of the pyridazinone core is further supported by the existence of additional patents (EP1194411, benzoylpyridazines) [2] and the clinical development of pyridazine‑based kinase inhibitors (ensartinib, US9126947) [3], confirming that this heterocyclic framework is privileged for target engagement.

interleukin-1β anti-inflammatory immunomodulation

Procurement‑Guided Application Scenarios for Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate Informed by Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Library Design Requiring Balanced Lipophilicity (XLogP3 ≈ 2.3)

The compound's computed XLogP3 of 2.3 and molecular weight of 379.4 g/mol place it in the 'sweet spot' for fragment‑to‑lead optimization [1]. Its moderate lipophilicity (ΔXLogP3 ≈ 0.8–1.3 units below the free acid analog) ensures sufficient aqueous solubility for biochemical screening while maintaining adequate permeability for cellular assays. Procurement of this methyl ester, rather than the ethyl or butyl analogs, avoids the incremental lipophilicity and entropic penalty associated with longer ester chains, maximizing ligand efficiency in initial hits.

IL‑1β Biosynthesis Inhibition Screening in Immune and Inflammatory Disease Models

The phenylpyridazine core is patent‑validated for IL‑1β biosynthesis inhibition [2]. This compound serves as a suitable starting point for structure‑activity relationship (SAR) exploration in immunology programs targeting diseases such as rheumatoid arthritis, inflammatory bowel disease, or cryopyrin‑associated periodic syndromes. The methyl ester provides a synthetically tractable handle for further derivatization (hydrolysis to acid, amidation, reduction) without the steric bulk of larger esters.

Synthetic Chemistry: Building Block for Parallel Library Synthesis with Distinct Mass Signature

The exact mass of 379.1168 Da differentiates this compound from the ethyl ester analog (393.1325 Da) by exactly one methylene unit, enabling unambiguous LC‑MS tracking in parallel synthesis workflows [1]. The six hydrogen‑bond acceptors and single donor facilitate purification by normal‑phase or reverse‑phase chromatography, while the 4‑methoxy group provides a spectroscopic handle (¹H NMR singlet at ~3.8–4.0 ppm) for reaction monitoring.

Kinase Inhibitor Scaffold Exploration Leveraging Pyridazinone Privileged Structure

The pyridazinone core is recognized as a privileged kinase‑binding scaffold, as evidenced by the clinical development of ensartinib and the extensive kinase inhibition data in patent US9126947 [3]. The target compound's 1‑phenyl and 4‑methoxy substitution pattern mimics the ATP‑mimetic pharmacophore found in several type I kinase inhibitors, making it a valuable starting material for medicinal chemistry groups building targeted kinase libraries.

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